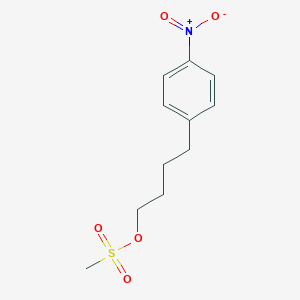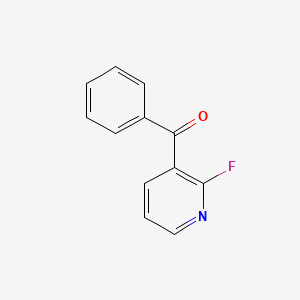
3-Benzoyl-2-fluoropyridine
Overview
Description
3-Benzoyl-2-fluoropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature . Another method involves the fluorination of pyridine derivatives using complex aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and catalysts. The choice of method depends on factors such as yield, cost, and environmental impact. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of the fluorine atom can reduce its reactivity.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Bu₄NF in DMF.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
3-Benzoyl-2-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and cancer.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals.
Radiopharmaceuticals: Fluorinated pyridines, including this compound, are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy . The compound may also induce the generation of reactive oxygen species (ROS) and modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
3-Benzoyl-2-fluoropyridine is unique due to the presence of both a fluorine atom and a benzoyl group on the pyridine ring. This combination imparts distinct physical, chemical, and biological properties to the compound, making it valuable for various applications. Compared to other fluorinated pyridines, this compound may exhibit enhanced stability, reduced basicity, and unique reactivity patterns .
Properties
CAS No. |
79574-71-3 |
|---|---|
Molecular Formula |
C12H8FNO |
Molecular Weight |
201.20 g/mol |
IUPAC Name |
(2-fluoropyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8FNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H |
InChI Key |
DJXDIPQSHGPDAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B8388319.png)

![4-Methoxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide](/img/structure/B8388334.png)
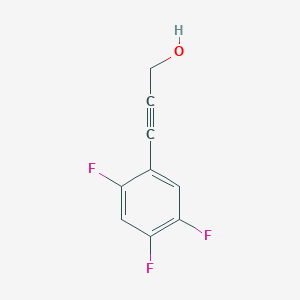
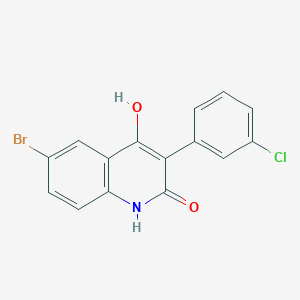

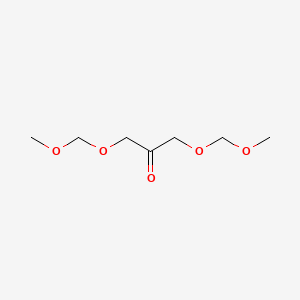


![1-{[5-(4-Methylphenyl)isoxazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B8388363.png)
